1,3-Benzodioxole, 5-(2-furanyl)-
Description
Properties
CAS No. |
139150-67-7 |
|---|---|
Molecular Formula |
C11H8O3 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
5-(furan-2-yl)-1,3-benzodioxole |
InChI |
InChI=1S/C11H8O3/c1-2-9(12-5-1)8-3-4-10-11(6-8)14-7-13-10/h1-6H,7H2 |
InChI Key |
VZXRFUCEWVEFTG-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=CO3 |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Benzodioxole, 5 2 Furanyl and Its Structural Analogs
Direct Synthesis Strategies Towards 1,3-Benzodioxole (B145889), 5-(2-furanyl)-
Directly constructing the 1,3-benzodioxole, 5-(2-furanyl)- molecule often relies on coupling pre-functionalized benzodioxole and furan (B31954) rings.
The synthesis of 1,3-benzodioxole derivatives can be achieved through multi-step processes starting from readily available precursors. For instance, a common starting material for the 1,3-benzodioxole moiety is sesamol (B190485). In one method, sesamol is treated with sodium hydride and then iodomethane (B122720) in dimethylformamide (DMF) to produce 5-methoxy-1,3-benzodioxole in high yield. Another approach involves the acylation of 1,3-benzodioxole. mdpi.com For example, reacting 1,3-benzodioxole with propionic anhydride (B1165640) can yield 1-(benzo[d] Current time information in Denbighshire, GB.nih.govdioxol-5-yl)propan-1-one. mdpi.com
A key strategy for forming the C-C bond between the benzodioxole and furan rings is the Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of one ring system with a halogenated derivative of the other. For example, (6-bromobenzo[d] Current time information in Denbighshire, GB.nih.govdioxol-5-yl)methanol can be converted in several steps to a triazole-substituted bromobenzodioxole, which is then coupled with various arylboronic acids. worldresearchersassociations.com Similarly, the Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is another powerful tool. This has been used to synthesize 2,3-disubstituted benzo[b]furans by coupling o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization. organic-chemistry.org
The table below summarizes a multi-step synthesis approach starting from (6-bromobenzo[d] Current time information in Denbighshire, GB.nih.govdioxol-5-yl)methanol.
| Step | Reactants | Reagents | Product | Yield (%) |
| 1 | (6-bromobenzo[d] Current time information in Denbighshire, GB.nih.govdioxol-5-yl)methanol | CBr4, PPh3, DCM | 5-bromo-6-(bromomethyl)benzo[d] Current time information in Denbighshire, GB.nih.govdioxole | 91 |
| 2 | 5-bromo-6-(bromomethyl)benzo[d] Current time information in Denbighshire, GB.nih.govdioxole | NaN3, MeOH | 5-(azidomethyl)-6-bromobenzo[d] Current time information in Denbighshire, GB.nih.govdioxole | 88 |
| 3 | 5-(azidomethyl)-6-bromobenzo[d] Current time information in Denbighshire, GB.nih.govdioxole, Phenylacetylene | CuI | 1-((6-bromobenzo[d] Current time information in Denbighshire, GB.nih.govdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 82 |
| 4 | 1-((6-bromobenzo[d] Current time information in Denbighshire, GB.nih.govdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole, Arylboronic acid | PdCl2(PPh3)2, PPh3, K2CO3 | 1,3-benzodioxole derivatives | 33-89 |
Table 1: Multi-step synthesis of 1,3-benzodioxole derivatives via Suzuki-Miyaura coupling. worldresearchersassociations.com
The choice of catalyst is crucial for the efficiency and selectivity of the synthesis. In Suzuki-Miyaura coupling reactions, palladium catalysts such as PdCl2(PPh3)2 are commonly used in the presence of a ligand like triphenylphosphine (B44618) (PPh3) and a base such as potassium carbonate (K2CO3). worldresearchersassociations.com For the Sonogashira coupling, a combination of a palladium catalyst and a copper(I) co-catalyst is often employed. organic-chemistry.org
In the acylation of 1,3-benzodioxole, various Lewis and Brønsted acids have been investigated as catalysts. While traditional methods often use stoichiometric amounts of strong Lewis acids like AlCl3, recent research has focused on developing more sustainable, recyclable heterogeneous catalysts. mdpi.com For instance, a study on the continuous acylation of 1,3-benzodioxole found that a recyclable heterogeneous substoichiometric catalyst could achieve a 73% conversion rate with 62% selectivity for the desired product in 30 minutes at 100°C. mdpi.com The use of metal-exchanged Aquivion (MeAq), where Me can be Fe, Zn, Cu, Al, or Sn, has also been explored, with Zn-Aquivion showing promising results in batch reactions. mdpi.com
Ruthenium-based catalysts have also been found to be effective in certain reactions for producing 1,3-benzodioxole derivatives. For example, a combination of Ru3(CO)12 and P(o-Tol)3 can be used in very small amounts (0.1 to 10 mol%) to achieve high yields. epo.org
| Catalyst System | Reaction Type | Key Features |
| PdCl2(PPh3)2 / PPh3 / K2CO3 | Suzuki-Miyaura Coupling | Effective for coupling aryl bromides with arylboronic acids. worldresearchersassociations.com |
| Palladium/Copper | Sonogashira Coupling | Used for coupling terminal alkynes with aryl halides. organic-chemistry.org |
| Zn-Aquivion | Friedel-Crafts Acylation | Heterogeneous catalyst, showing good conversion in batch processes. mdpi.com |
| Ru3(CO)12 / P(o-Tol)3 | Unspecified | Effective in very low molar percentages for high yield synthesis. epo.org |
Table 2: Catalyst systems for the synthesis of 1,3-benzodioxole derivatives.
Regioselectivity is a critical consideration in the synthesis of polysubstituted furans. nih.gov For instance, cobalt(II) metalloradical catalysis has been shown to be highly effective for the regioselective synthesis of multisubstituted furans from the cyclization of alkynes with diazocarbonyls. nih.gov This method allows for the construction of polyfunctionalized furans with complete regioselectivity under neutral and mild conditions. nih.gov The Rhodium(II)-catalyzed [3+2] cycloaddition of arylacetylenes with α-diazocarbonyl compounds is another direct approach, particularly effective with electron-rich arylacetylenes. nih.gov
Stereoselectivity is also important, especially when creating chiral centers. A process for the stereoselective formation of N-substituted dihydro-2,3-benzodiazepines, which are derivatives of 1,3-benzodioxole, utilizes an enzymatic reduction step to establish the desired enantiomer. google.com This chiral reduction of a 3,4-methylenedioxyphenyl acetone (B3395972) derivative produces an enantiomerically pure alcohol, which is a key intermediate. google.com
Synthesis of Key Intermediates Bearing the 1,3-Benzodioxole and Furan Motifs
The synthesis of the target molecule often involves the separate preparation of key intermediates containing the 1,3-benzodioxole and furan structures. Vanillin, for example, can serve as a precursor for oxidized 1,3-benzodioxoles. sciencemadness.org Phenolic dealkylation is a key step in this process, which can be achieved using aluminum halides. sciencemadness.org Another route to piperonal, a key 1,3-benzodioxole intermediate, is through the glyoxylic condensation with 1,3-benzodioxole. sciencemadness.org
The conversion of functional groups is a fundamental aspect of synthesizing these intermediates. For example, alcohols can be converted to good leaving groups like sulfonate esters (mesylates, tosylates) or halides, which can then undergo nucleophilic substitution. vanderbilt.edu Nitriles can be formed from halides or sulfonates by displacement with a cyanide anion, and can then be reduced to aldehydes. vanderbilt.edu
Derivatization Strategies for 1,3-Benzodioxole, 5-(2-furanyl)- Analogs
Once the core structure is assembled, derivatization allows for the synthesis of a wide range of analogs with potentially different biological activities.
Functional group interconversions on the benzodioxole ring are essential for creating diverse analogs. ub.eduimperial.ac.uk A primary alcohol can be converted into a sulfonic ester, which is a good leaving group for subsequent nucleophilic substitution reactions. ub.edu For example, an alcohol can be mesylated using mesyl chloride and an amine base, and then converted to a chloride using lithium chloride. ub.edu
Chlorination of the benzene (B151609) ring of a 1,3-benzodioxole derivative can be achieved with high yield and few impurities using sulfuryl chloride. epo.org This provides a novel and industrially useful method for introducing a chlorine atom onto the aromatic ring. epo.org The introduction of electron-withdrawing groups like halogens (Cl, Br, I) or electron-donating groups (CH3, OCH3) onto the benzodioxole ring has been shown to influence the biological activity of the resulting compounds. nih.gov
The synthesis of 1,3-benzodioxole, 5-(2-furanyl)- and its derivatives is a significant area of research in medicinal and materials chemistry, owing to the diverse biological and photophysical properties exhibited by this class of compounds. The construction of this molecular framework can be approached through various synthetic strategies, primarily involving the modification of pre-existing furan or benzodioxole moieties, or through the coupling of the two heterocyclic systems. This article will focus on specific synthetic methodologies, including modifications of the furan ring and the application of modern cross-coupling and annulation reactions.
2 Modifications of the Furan Moiety
The furan ring within the 1,3-benzodioxole, 5-(2-furanyl)- scaffold is amenable to various chemical transformations, allowing for the introduction of diverse functionalities. These modifications can influence the electronic properties and biological activity of the parent molecule. Key strategies include electrophilic substitution and cycloaddition reactions.
Electrophilic Substitution: The furan ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. chemicalbook.compearson.com Substitution typically occurs preferentially at the C5 position (the other α-position) of the furan ring in 5-substituted furans, as the intermediate carbocation is stabilized by resonance involving the oxygen atom. pearson.comquora.comquora.compearson.com
Common electrophilic substitution reactions applicable to the furan moiety include nitration, halogenation, and acylation. For instance, bromination of a furan ring can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent such as dimethylformamide (DMF). nih.gov This introduces a bromine atom, which can then serve as a handle for further cross-coupling reactions.
A study on the synthesis of furamidine (B1674271) analogues demonstrated the bromination of a 2-arylfuran derivative at the 5-position of the furan ring. nih.gov This reaction proceeded by treating the starting nitrile with N-bromosuccinimide in DMF at room temperature. nih.gov
| Reaction | Reagents and Conditions | Product | Reference |
| Bromination | N-bromosuccinimide, Dimethylformamide, Room Temperature | 2-Bromo-5-(4-cyanoaryl)furan | nih.gov |
Diels-Alder Reactions: The furan ring can also act as a diene in Diels-Alder reactions, reacting with various dienophiles to form oxabicyclic adducts. nih.govrsc.orgmdpi.comresearchgate.nettudelft.nlconicet.gov.ar This [4+2] cycloaddition provides a powerful method for constructing more complex, three-dimensional structures from the planar furan ring. The reaction's feasibility and stereochemical outcome (exo vs. endo) are influenced by the nature of the substituents on both the furan and the dienophile, as well as the reaction conditions. nih.govrsc.org While the aromaticity of the furan ring must be overcome, the reaction can be promoted by using electron-deficient dienophiles and by applying thermal or Lewis acid catalysis. Subsequent acid-catalyzed rearrangement of the Diels-Alder adduct can lead to the formation of substituted aromatic compounds. nih.gov
| Reaction Type | Diene | Dienophile | Conditions | Product | Reference |
| Diels-Alder | 2,5-dimethylfuran | 1-p-tolyl-1H-pyrrole-2,5-dione | Toluene, 80 °C | exo-Diels-Alder adduct | nih.gov |
| Diels-Alder | Furfural (B47365) | N-methyl maleimide | Water, 60 °C | exo and endo cycloadducts | tudelft.nl |
3 Coupling Reactions and Heterocycle Annulation
The direct formation of the C-C bond between the 1,3-benzodioxole and furan rings is a highly efficient and convergent strategy. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are prominently featured in the synthesis of biaryl and heteroaryl compounds.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. rsc.orglibretexts.orgnih.gov To synthesize 1,3-benzodioxole, 5-(2-furanyl)-, one could couple a 5-halobenzodioxole with 2-furanylboronic acid, or conversely, a 2-halofuran with a 1,3-benzodioxole-5-boronic acid.
Research has demonstrated the successful Suzuki-Miyaura coupling of (6-bromobenzo[d] chemicalbook.comquora.comdioxol-5-yl)methanol derivatives with various aryl and heteroaryl boronic acids. worldresearchersassociations.comresearchgate.net These reactions typically employ a palladium catalyst such as PdCl2(PPh3)2 or [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2], a base like potassium carbonate (K2CO3), and a suitable solvent system. nih.govworldresearchersassociations.comresearchgate.net The yields of these reactions are generally good, though they can be influenced by the electronic nature of the coupling partners. worldresearchersassociations.com
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield | Reference |
| 1-((6-bromobenzo[d] chemicalbook.comquora.comdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Isoxazole-4-boronic acid | PdCl2(PPh3)2 | K2CO3 | - | 60% | worldresearchersassociations.com |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane | 84% | nih.gov |
| Iodoferrocene | Phenylboronic acid | Pd(OAc)2 | Na2CO3 | Aqueous Ethanol (B145695) | - | rsc.org |
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.govthieme.deyoutube.com This reaction could be employed to synthesize precursors to 1,3-benzodioxole, 5-(2-furanyl)- by, for example, coupling a 5-halobenzodioxole with furan. However, the more common application involves the coupling of an aryl halide with an alkene. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The stereoselectivity of the Heck reaction often favors the trans isomer due to steric considerations during the migratory insertion and β-hydride elimination steps. youtube.com
An intramolecular Heck reaction was utilized in the total synthesis of morphine, demonstrating its utility in constructing complex polycyclic systems. youtube.com The reaction coupled an aryl iodide with an enol ether to form a benzofuran (B130515) system. youtube.com
| Reactant 1 | Reactant 2 | Catalyst | Base | Product Type | Reference |
| Unsaturated Halide | Alkene | Palladium complex | Triethylamine, K2CO3, or NaOAc | Substituted Alkene | wikipedia.org |
| Aryl Halide | 1-ethoxy-buta-1,3-diene | Pd(OAc)2 | NaOAc | TBAB/DMSO | γ-arylated α,β-unsaturated protected carbonyl |
Heterocycle Annulation: Annulation reactions involve the formation of a new ring onto an existing molecule. While less common for the direct synthesis of the 1,3-benzodioxole, 5-(2-furanyl)- core, annulation can be used to build heterocyclic rings adjacent to the benzodioxole moiety. For example, a 1,3-dithiole ring has been annulated to a sterically hindered o-quinone core through the reaction of 4,5-dichloro-3,6-di-tert-butyl-o-benzoquinone with alkali metal gem-dithiolates. beilstein-journals.org Such strategies can be envisioned for creating more complex, fused heterocyclic systems derived from 1,3-benzodioxole.
Advanced Spectroscopic and Structural Elucidation of 1,3 Benzodioxole, 5 2 Furanyl Derivatives
Single Crystal X-ray Diffraction Analysis
The conformation of the 1,3-benzodioxole (B145889) ring system in its derivatives is a subject of significant interest. While the benzene (B151609) ring is inherently planar, the fused five-membered dioxole ring can adopt different puckered conformations.
In the derivative 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole, the dioxole ring adopts a flattened envelope conformation, with the methylene (B1212753) carbon atom serving as the flap. nih.gov The benzothiazole (B30560) unit is nearly coplanar with the benzodioxole system, exhibiting a small dihedral angle of 7.1(1)°. nih.gov Similarly, in another derivative, the heterocyclic ring fused to the benzene ring adopts an envelope conformation. researchgate.net
However, the conformation can vary even within the same crystal. For instance, in the crystal structure of 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole, the asymmetric unit contains two independent molecules, labeled A and B. nih.gov A key difference between them lies in the conformation of the 1,3-dioxole (B15492876) ring. In molecule A, it has a distinct envelope shape where the methylene carbon is the flap. In contrast, the ring in molecule B is almost planar, with a root-mean-square deviation of just 0.046 Å. nih.gov In another complex derivative, (±)-3-[(benzo[d] nih.govresearchgate.netdioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one, the 1,3-benzodioxole ring is reported as being essentially planar. researchgate.net
The spatial relationship between the benzodioxole ring and other substituents is also precisely determined. In the thiazolidine-4-one derivative, the central thiazolidine (B150603) ring forms a dihedral angle of 74.21(4)° with the 1,3-benzodioxole ring system. researchgate.net
| Compound Name | Crystal System | Space Group | Key Dihedral Angles | Dioxole Ring Conformation | Reference |
|---|---|---|---|---|---|
| 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole | Orthorhombic | Pbca | 7.1(1)° (between benzothiazole and benzodioxole units) | Flattened Envelope | nih.gov |
| 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole | Monoclinic | P2₁/c | 85.62(9)° (Molecule A, between benzene and dithiane rings) | Envelope (Molecule A) / Nearly Planar (Molecule B) | nih.gov |
| 6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one | Triclinic | P-1 | Not specified | Not specified | researchgate.net |
| (±)-3-[(benzo[d] nih.govresearchgate.netdioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one | Monoclinic | P2₁/c | 74.21(4)° (between thiazolidine and benzodioxole rings) | Envelope | researchgate.net |
The packing of molecules in a crystal lattice is directed by a network of non-covalent interactions. In 1,3-benzodioxole derivatives, these interactions play a crucial role in stabilizing the crystal structure.
Hydrogen bonds, although often weak, are significant. In the crystal structure of a pyrimidin-4(3H)-one derivative, the packing is stabilized by weak intermolecular C–H⋯O and N–H⋯O hydrogen interactions. researchgate.net Similarly, molecules of a thiazolidine-4-one derivative are linked into one-dimensional chains through weak C–H⋯O interactions, which form distinct R⁴₄(28) edge-fused ring motifs. researchgate.net
Pi-stacking (π–π) interactions are also prominent. The crystal packing of 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole is stabilized by π–π interactions with centroid–centroid distances of 3.705(1) Å and 3.752(1) Å. nih.gov This structure is further stabilized by C—H⋯π interactions and a short sulfur-sulfur contact of 3.485(1) Å. nih.gov In the case of 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole, the independent molecules (A and B) each self-associate to form supramolecular zigzag chains mediated by methylene C—H⋯π interactions. nih.gov
| Derivative Type | Interaction Type | Description | Reference |
|---|---|---|---|
| Pyrimidin-4(3H)-one | Hydrogen Bonding | Weak intermolecular C–H⋯O and N–H⋯O interactions. | researchgate.net |
| Thiazolidin-4-one | Hydrogen Bonding | Molecules linked into chains via weak C–H⋯O interactions. | researchgate.net |
| Benzothiazole | π–π Stacking | Centroid-centroid distances of 3.705(1) Å and 3.752(1) Å. | nih.gov |
| Benzothiazole | C–H⋯π Interactions | Contributes to overall crystal packing stabilization. | nih.gov |
| 1,3-dithiane | C–H⋯π Interactions | Molecules form supramolecular zigzag chains. | nih.gov |
Crystallographic analysis can sometimes be complicated by phenomena such as structural disorder or the presence of multiple unique molecules in the asymmetric unit. A notable challenge arises in the analysis of 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole, where the asymmetric unit is comprised of two independent, yet virtually superimposable, molecules. nih.gov This requires the refinement of a larger number of parameters compared to a structure with a single molecule in the asymmetric unit. The subtle conformational difference in the dioxole ring (envelope vs. planar) between these two molecules highlights the conformational flexibility of the system and the complexity of its solid-state behavior. nih.gov
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and vibrational modes within a molecule, effectively serving as a molecular fingerprint.
For derivatives of 1,3-benzodioxole, vibrational spectra reveal characteristic bands corresponding to the different parts of the molecule. In a study of 5-nitro-1,3-benzodioxole (B1580859), detailed assignments were made for the methylene (CH₂) group of the dioxole ring. orientjchem.org
CH₂ Stretching: The stretching vibrations of the CH₂ group are observed around 2925 cm⁻¹ in the FT-IR spectrum. orientjchem.org
CH₂ Scissoring: This bending mode gives a characteristic band near 1485 cm⁻¹ in both IR and Raman spectra. For 5-nitro-1,3-benzodioxole, this mode is seen at 1489 cm⁻¹ in the IR spectrum. orientjchem.org
CH₂ Wagging: The wagging mode is identified at 1378 cm⁻¹ in the Raman spectrum. orientjchem.org
CH₂ Twisting: This vibration is observed at 1115 cm⁻¹ in the IR spectrum. orientjchem.org
C-O-C Stretching: The stretching modes of the ether linkages in the dioxole ring are also identifiable. For related benzoxazole (B165842) structures, these are reported in the 1055-1263 cm⁻¹ region. orientjchem.org
The vibrations associated with the aromatic ring and any substituents are also assigned. For example, the asymmetric NO₂ stretch in 5-nitro-1,3-benzodioxole appears at 1609 cm⁻¹ in the IR spectrum. orientjchem.org
To support and refine the assignment of experimental vibrational bands, quantum chemical calculations are often employed. Density Functional Theory (DFT) methods, such as B3LYP, are used to calculate the theoretical vibrational frequencies of the molecule.
For 5-nitro-1,3-benzodioxole, the vibrational wavenumbers were examined theoretically using the Gaussian03 suite of programs. orientjchem.orgscispace.com The results showed that the experimental frequencies from FT-IR and FT-Raman spectra are in good agreement with the scaled theoretical values calculated at the B3LYP level. orientjchem.orgscispace.com For instance, the CH₂ scissoring mode observed experimentally at 1489 cm⁻¹ (IR) corresponds well with the theoretically calculated value of 1474 cm⁻¹. orientjchem.org Similarly, the CH₂ wagging mode at 1378 cm⁻¹ (Raman) matches the computed value of 1372 cm⁻¹. orientjchem.org This strong correlation between experimental and computed spectra allows for a more confident and detailed analysis of the molecule's vibrational modes. scispace.com
| Vibrational Mode | Experimental (IR) | Experimental (Raman) | Computed (DFT/B3LYP) | Reference |
|---|---|---|---|---|
| asym. NO₂ Stretch | 1609 | - | 1596 | orientjchem.org |
| CH₂ Scissoring | 1489 | - | 1474 | orientjchem.org |
| CH₂ Wagging | - | 1378 | 1372 | orientjchem.org |
| CH₂ Twisting | 1115 | - | 1100 | orientjchem.org |
| γCH Mode | 872 | 809 | 864 | scispace.com |
| γCH Mode | 810 | 725 | 806 | scispace.com |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds. While one-dimensional (1D) NMR provides initial information about the chemical environment of protons and carbons, two-dimensional (2D) techniques are essential for establishing the complete structural framework.
Two-dimensional NMR experiments are powerful for determining the intricate network of covalent bonds and the through-space relationships between atoms within a molecule. For 1,3-Benzodioxole, 5-(2-furanyl)-, techniques such as COSY, HSQC (or HMQC), and HMBC are fundamental. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks, typically between protons on adjacent carbon atoms (²J or ³J coupling). In the spectrum of 1,3-Benzodioxole, 5-(2-furanyl)-, cross-peaks would be observed between the protons of the furan (B31954) ring and between the protons on the benzodioxole ring, confirming their respective spin systems. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments establish one-bond correlations between protons and the carbon atoms they are directly attached to (¹J C-H). youtube.comsdsu.edu This is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds (²J C-H and ³J C-H). youtube.comsdsu.edu This is arguably the most powerful tool for connecting different fragments of the molecule. For instance, HMBC would show correlations from the protons on the furan ring to the carbons of the benzodioxole ring (and vice-versa) through the C-C bond linking the two rings, unequivocally establishing the 5-(2-furanyl) substitution pattern.
The following tables represent hypothetical but expected 2D NMR data for 1,3-Benzodioxole, 5-(2-furanyl)-.
Table 1: Hypothetical ¹H and ¹³C NMR Data for 1,3-Benzodioxole, 5-(2-furanyl)-
| Position | δ ¹³C (ppm) | δ ¹H (ppm, mult, J in Hz) |
| 2 | 101.5 | 6.05 (s, 2H) |
| 3a | 148.5 | - |
| 4 | 108.8 | 6.90 (d, 8.0) |
| 5 | 143.0 | - |
| 6 | 106.0 | 7.15 (dd, 8.0, 1.5) |
| 7 | 120.0 | 7.25 (d, 1.5) |
| 7a | 147.0 | - |
| 2' | 154.0 | - |
| 3' | 105.0 | 6.50 (dd, 3.5, 1.8) |
| 4' | 112.0 | 6.40 (dd, 3.5, 0.8) |
| 5' | 142.0 | 7.50 (dd, 1.8, 0.8) |
Table 2: Hypothetical HMBC Correlations for 1,3-Benzodioxole, 5-(2-furanyl)-
| Proton (δ ¹H) | Correlated Carbons (δ ¹³C) |
| H-4 (6.90) | C-2, C-5, C-6, C-7a |
| H-6 (7.15) | C-4, C-5, C-7a |
| H-7 (7.25) | C-3a, C-5, C-6 |
| H-3' (6.50) | C-2', C-4', C-5', C-5 |
| H-4' (6.40) | C-2', C-3', C-5' |
| H-5' (7.50) | C-2', C-3', C-4', C-5 |
The relative orientation of the furan and benzodioxole rings is a key conformational feature. While free rotation around the single bond connecting the two rings is expected at room temperature, certain preferred conformations may exist. Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can provide insights into the spatial proximity of protons.
For instance, a through-space NOE correlation between a proton on the furan ring (e.g., H-3') and a proton on the benzodioxole ring (e.g., H-6) would indicate a preference for a conformation where these protons are close to each other. The magnitude of the NOE effect can give a qualitative or even semi-quantitative measure of the internuclear distance, helping to define the preferred torsional angle between the two aromatic rings.
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern. nih.gov For 1,3-Benzodioxole, 5-(2-furanyl)-, electron ionization (EI) mass spectrometry would provide a characteristic fragmentation pattern.
The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound. The fragmentation of 1,3-Benzodioxole, 5-(2-furanyl)- is expected to proceed through several key pathways, including:
Loss of CO: A common fragmentation for furan rings is the loss of a molecule of carbon monoxide, leading to a cyclopropenyl cation.
Loss of H: Loss of a hydrogen atom from the molecular ion. mdpi.com
Cleavage of the C-C bond: Scission of the bond connecting the furan and benzodioxole rings, leading to fragments corresponding to each ring system.
Retro-Diels-Alder (RDA) reaction: The dioxole ring can undergo a characteristic RDA reaction, leading to the loss of formaldehyde (B43269) (CH₂O).
A combined analysis of the parent ion and the major fragment ions allows for the confirmation of the molecular structure. nih.gov
Table 3: Hypothetical Mass Spectrometry Fragmentation Data for 1,3-Benzodioxole, 5-(2-furanyl)-
| m/z | Proposed Fragment |
| 188 | [M]⁺ (Molecular Ion) |
| 187 | [M-H]⁺ |
| 160 | [M-CO]⁺ |
| 158 | [M-CH₂O]⁺ |
| 121 | [Benzodioxole cation]⁺ |
| 67 | [Furan cation]⁺ |
This detailed spectroscopic analysis, combining various NMR and MS techniques, provides a comprehensive and unambiguous structural characterization of 1,3-Benzodioxole, 5-(2-furanyl)- and its derivatives.
Theoretical and Computational Chemistry Studies of 1,3 Benzodioxole, 5 2 Furanyl and Its Analogs
Quantum Chemical Calculations (e.g., DFT)
Density Functional Theory (DFT) is a prominent quantum chemical method used to study the properties of molecules. It has been effectively applied to derivatives of 1,3-benzodioxole (B145889) to understand their structure and reactivity. researchgate.net
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 1,3-Benzodioxole, 5-(2-furanyl)-, and its analogs, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d), are employed to achieve an optimized geometry. researchgate.net The process yields crucial information on bond lengths, bond angles, and dihedral angles.
Table 1: Selected Optimized Geometric Parameters for a 1,3-Benzodioxole Analog Data derived from studies on similar compounds.
| Parameter | Value |
|---|---|
| Dihedral Angle (Benzodioxole-Chlorophenyl) | 16.91° |
| Dihedral Angle (Benzodioxole-Imidazole) | 52.91° |
Based on data for (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide. mdpi.com
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.
For 1,3-benzodioxole derivatives, the HOMO is typically localized over the electron-rich benzodioxole ring system, while the LUMO may be distributed across the entire molecule. researchgate.net In 1,3-Benzodioxole, 5-(2-furanyl)-, the presence of the furan (B31954) ring, another electron-rich aromatic system, would influence the distribution of these frontier orbitals. The energy of these orbitals and their gap can be used to calculate various quantum chemical parameters that describe the molecule's reactivity.
Table 2: Calculated Quantum Chemical Parameters for a 1,3-Benzodioxole Analog Data derived from theoretical studies on similar compounds.
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| ΔE (Energy Gap) | ELUMO - EHOMO | 3.0 to 5.0 |
| I (Ionization Potential) | -EHOMO | 5.0 to 6.0 |
| A (Electron Affinity) | -ELUMO | 1.0 to 2.0 |
| η (Global Hardness) | (I - A) / 2 | 1.5 to 2.5 |
| σ (Global Softness) | 1 / η | 0.4 to 0.67 |
Based on general values for organic molecules and data from studies on 1,3-benzodioxole derivatives. researchgate.net
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its interaction with other molecules. researchgate.netscispace.com These maps illustrate the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red typically indicates electron-rich, negative potential regions (prone to electrophilic attack), while blue indicates electron-poor, positive potential regions (prone to nucleophilic attack). Green represents neutral potential regions.
For 1,3-Benzodioxole, 5-(2-furanyl)-, the MEP map would be expected to show negative potential (red) around the oxygen atoms of both the benzodioxole and furan moieties, highlighting them as sites for hydrogen bonding and electrophilic interactions. researchgate.net The aromatic rings would also exhibit negative potential above and below their planes due to the π-electron clouds. Such maps are crucial for understanding non-covalent interactions and molecular recognition processes. scispace.com
Conformational Analysis and Potential Energy Surfaces
Conformational analysis of 1,3-Benzodioxole, 5-(2-furanyl)- involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The most significant conformational flexibility arises from the rotation around the single bond connecting the furan ring to the 1,3-benzodioxole ring.
A potential energy surface (PES) can be calculated by systematically varying the dihedral angle of this connecting bond and calculating the energy at each point. This analysis reveals the most stable conformation (global minimum) and other low-energy conformers (local minima), as well as the energy barriers for rotation between them. Studies on similar bi-aryl compounds often reveal that a planar or near-planar conformation is the most stable due to extended π-conjugation. However, steric hindrance between hydrogen atoms on the adjacent rings can lead to a slightly twisted, non-planar minimum energy structure. For instance, in a crystal structure of a related compound, the dihedral angle between two rings was found to be a determining factor in its packing. mdpi.com
Molecular Dynamics Simulations (if applicable)
Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the rest of the crystal. The surface is colored according to various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii.
Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a 1,3-Benzodioxole Analog
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 32.2 |
| O···H/H···O | 36.7 |
| C···H/H···C | 12.7 |
| C···C | 2.6 |
| N···H/H···N | 2.4 |
| O···C/C···O | 1.1 |
Data based on (E)-benzo[d] researchgate.netnih.govdioxole-5-carbaldehyde oxime. nih.gov
Chemical Reactivity and Reaction Mechanisms of the 1,3 Benzodioxole, 5 2 Furanyl System
Electrophilic Aromatic Substitution on the Benzodioxole Ring
The 1,3-benzodioxole (B145889) ring system is generally activated towards electrophilic aromatic substitution due to the electron-donating nature of the methylenedioxy bridge. chemicalbook.com The oxygen atoms increase the electron density of the aromatic ring, facilitating reactions with electrophiles. chemicalbook.com Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions.
In the context of substituted benzodioxoles, the position of substitution is directed by the existing groups on the ring. For 1,3-Benzodioxole, 5-(2-furanyl)-, the furan (B31954) substituent at the 5-position will influence the regioselectivity of incoming electrophiles. Typically, electrophilic attack occurs at positions ortho and para to the activating group.
Research on the acylation of 1,3-benzodioxole has shown that the reaction can be catalyzed by various Lewis acids. For instance, the Friedel-Crafts acylation of 1,3-dimethoxybenzene, a related electron-rich aromatic compound, with acetyl chloride can be effectively catalyzed by indium(III) tosylate and bismuth(III) tosylate, leading to quantitative yields of the acylated product. cdp-innovation.com Similarly, 1,3-benzodioxole itself undergoes quantitative acylation under these conditions. cdp-innovation.com A continuous process for the acylation of 1,3-benzodioxole has also been developed using a recyclable heterogeneous catalyst, achieving a 73% conversion rate with 62% selectivity for the desired acylated product within 30 minutes at 100 °C. mdpi.com
It is important to note that side reactions can occur. For example, in the presence of a catalyst at high temperatures, 1,3-benzodioxole can form a less polar by-product, identified as bis(benzo[d] researchgate.netpharmaguideline.comdioxol-5-yl)methane. mdpi.com
Table 1: Catalysts for Friedel-Crafts Acylation of 1,3-Dimethoxybenzene
| Catalyst | Reaction Time | Yield of 2a |
| In(OTs)3 | 30 min | Quantitative |
| Bi(OTs)3 | 30 min | Quantitative |
| Ga(OTs)3 | 2 hours | Lower yield |
Data sourced from a study on the catalytic acylation of aromatic derivatives. cdp-innovation.com
Reactions Involving the Furan Heterocycle (e.g., Cycloadditions, Oxidations)
The furan ring in 1,3-Benzodioxole, 5-(2-furanyl)- is susceptible to a variety of reactions, including cycloadditions and oxidations.
Cycloaddition Reactions: Furan can act as a diene in Diels-Alder reactions. For instance, the cycloaddition of oxazoles with acetylenic dienophiles is a type of Diels-Alder reaction that results in the formation of a furan ring with the loss of a nitrile. pharmaguideline.com 5-Hydroxymethyl-furan-2-nitrileoxide, a furan derivative, undergoes [3+2] cycloadditions with alkenes to form 3-(2-furanyl)-4,5-dihydo-isoxazole ring systems. researchgate.net
Oxidation Reactions: The furan ring is sensitive to oxidation and can undergo ring-opening reactions. pharmaguideline.comgoogle.com Oxidation of furan can lead to the formation of a conjugated 1,4-dicarbonyl unit through an endoperoxide intermediate. nih.gov The vapor-phase catalytic oxidation of furan and its derivatives, often using vanadium-based catalysts, can produce maleic acid. researchgate.net The specific products of furan oxidation depend on the oxidant and reaction conditions. researchgate.net For example, furans with a β-ketoester group at the 2-position can be oxidatively ring-opened by Mn(III)/Co(II) catalysts in the presence of oxygen to yield 1,4-dicarbonyl moieties. nih.gov
It is noteworthy that the stability of the furan ring against acid-catalyzed polymerization and ring-opening can be influenced by substituents. Electron-withdrawing groups can increase the stability of the furan ring. pharmaguideline.com
Table 2: Products of Furan Oxidation
| Oxidant/Catalyst | Product(s) |
| Vanadium-based catalysts (vapor phase) | Maleic acid researchgate.net |
| Mn(III)/Co(II) catalysts (for 2-β-ketoester furans) | 1,4-dicarbonyl moieties nih.gov |
| Singlet oxygen | Conjugated 1,4-dicarbonyl unit (via endoperoxide) nih.gov |
Ring Opening and Rearrangement Pathways of the Benzodioxole Moiety
The 1,3-benzodioxole ring, while generally stable, can undergo ring-opening under certain conditions. This reactivity is particularly relevant in metabolic processes, where cytochrome P450 enzymes can catalyze the cleavage of the methylenedioxy bridge. researchgate.net This process is significant in the context of drug metabolism, as many compounds containing the 1,3-benzodioxole scaffold can inhibit these enzymes. chemicalbook.com The ring-opening of 1,3-benzodioxole can lead to the formation of catechol derivatives. researchgate.net
Stereochemical Control in Reactions of 1,3-Benzodioxole, 5-(2-furanyl)- Analogs
While specific studies on the stereochemical control in reactions of 1,3-Benzodioxole, 5-(2-furanyl)- are not prevalent, research on analogous structures provides valuable insights. For instance, in the synthesis of N-(benzo[d] researchgate.netpharmaguideline.comdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) derivatives, the introduction of different substituents on the benzene (B151609) ring was explored to understand structure-activity relationships. frontiersin.org These studies, while focused on biological activity, inherently involve stereospecific synthesis and reactions where the three-dimensional arrangement of atoms is crucial.
In cycloaddition reactions involving furan analogs, the stereochemistry of the product is often dictated by the geometry of the starting materials and the reaction mechanism. For example, in the Diels-Alder reaction, the stereochemistry of the dienophile is retained in the product.
Catalytic Transformations Involving the Compound
Catalysis plays a crucial role in the synthesis and transformation of 1,3-benzodioxole derivatives.
Suzuki-Miyaura Coupling: A notable catalytic transformation is the Suzuki-Miyaura coupling reaction. This palladium-catalyzed cross-coupling reaction is used to create carbon-carbon bonds. In the synthesis of new 1,3-benzodioxole derivatives, a key step involves the Suzuki-Miyaura coupling of a brominated benzodioxole intermediate with various boronic acids. worldresearchersassociations.comresearchgate.net This reaction is typically carried out in the presence of a palladium catalyst such as PdCl2(PPh3)2, a ligand like triphenylphosphine (B44618) (PPh3), and a base such as potassium carbonate (K2CO3). worldresearchersassociations.comresearchgate.net
Other Catalytic Reactions: As mentioned earlier, Friedel-Crafts acylations of the benzodioxole ring are often catalyzed by Lewis acids. cdp-innovation.commdpi.com Furthermore, the synthesis of furan derivatives can be achieved through various catalytic methods, including gold-catalyzed cyclizations and palladium-catalyzed oxidations of enol ethers. organic-chemistry.org
Table 3: Catalysts in Suzuki-Miyaura Coupling of Benzodioxole Derivatives
| Component | Example | Role |
| Catalyst | PdCl2(PPh3)2 | Facilitates the cross-coupling reaction worldresearchersassociations.comresearchgate.net |
| Ligand | PPh3 | Stabilizes the palladium catalyst worldresearchersassociations.comresearchgate.net |
| Base | K2CO3 | Activates the boronic acid worldresearchersassociations.comresearchgate.net |
Synthetic Utility and Role As a Precursor in Advanced Chemical Synthesis
Building Block for Complex Heterocyclic Systems (e.g., Pyrazolines, Thiazoles, Quinolines)
The α,β-unsaturated ketone framework inherent to the chalcone (B49325) derived from 1,3-benzodioxole-5-carbaldehyde (piperonal) and 2-acetylfuran (B1664036) is an ideal electrophilic substrate for the construction of numerous five- and six-membered heterocyclic rings.
Pyrazolines: Pyrazolines, particularly 2-pyrazolines, are well-known five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are readily synthesized from chalcones. The reaction of (E)-1-(benzo[d] nih.govrevistabionatura.orgdioxol-5-yl)-3-(furan-2-yl)prop-2-en-1-one with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) or acetic acid leads to the formation of 5-(benzo[d] nih.govrevistabionatura.orgdioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole. revistabionatura.org This reaction proceeds via a Michael addition of the hydrazine followed by intramolecular cyclization and dehydration. The substitution on the pyrazoline nitrogen can be varied by using substituted hydrazines, leading to a library of 1,3,5-trisubstituted-2-pyrazoline derivatives. revistabionatura.org Research has demonstrated the successful synthesis of analogous pyrazolines, such as 5-(benzo[d] nih.govrevistabionatura.orgdioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazoles, by reacting the corresponding chalcone with hydrazine hydrate in refluxing ethanol, achieving high yields. nih.gov
Thiazoles: Thiazole (B1198619) rings can be incorporated by utilizing the chalcone precursor through the well-established Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thioamide. The required intermediate, 1-(benzo[d] nih.govrevistabionatura.orgdioxol-5-yl)-2-bromo-3-(furan-2-yl)propan-1-one, can be prepared by the bromination of the parent chalcone. Subsequent reaction of this α-haloketone with a thioamide, such as thiourea (B124793), thioacetamide, or various substituted thioamides, yields the corresponding 2,4,5-trisubstituted thiazole. This method offers a pathway to a wide array of thiazole derivatives bearing the 1,3-benzodioxole (B145889), 5-(2-furanyl)- scaffold. researchgate.netnih.gov
Quinolines: The construction of the quinoline (B57606) nucleus can be achieved through several classic synthetic routes that can employ chalcone-type precursors. In the Friedländer synthesis, the chalcone can be converted to a 1,3-diketone, which then reacts with a 2-aminoaryl aldehyde or ketone in the presence of an acid or base catalyst to yield the corresponding quinoline. Alternatively, multi-component reactions provide an efficient route. A three-component reaction involving an aniline, an aromatic aldehyde (like piperonal), and a 1,3-dicarbonyl compound (which can be derived from the furan (B31954) portion) can be utilized to construct highly substituted quinoline and dihydroquinoline scaffolds. nih.gov
Table 1: Synthesis of Heterocyclic Systems from 1,3-Benzodioxole, 5-(2-furanyl)- Precursors
| Target Heterocycle | Precursor(s) | Key Reaction Type | Representative Method |
|---|---|---|---|
| Pyrazoline | Chalcone + Hydrazine Hydrate | Cyclocondensation | Refluxing the chalcone and hydrazine hydrate in ethanol with a catalytic amount of acetic acid. revistabionatura.org |
| Thiazole | α-Haloketone + Thioamide | Hantzsch Synthesis | Reaction of the α-bromochalcone with thiourea in an alcoholic solvent. researchgate.netnih.gov |
| Quinoline | Chalcone-derived 1,3-diketone + 2-Aminoaryl ketone | Friedländer Annulation | Condensation of the diketone with 2-aminoaryl ketone under acidic or basic catalysis. nih.gov |
Intermediate in the Construction of Natural Product Mimetics and Scaffolds
The 1,3-benzodioxole moiety is a common feature in a vast number of natural products, including alkaloids, lignans, and polyketides. Consequently, synthetic derivatives incorporating this ring system are of great interest for creating mimetics of these natural products to explore and optimize their biological activities.
A notable example is the development of compounds that mimic the action of the plant hormone auxin. Researchers have designed and synthesized a series of N-(benzo[d] nih.govrevistabionatura.orgdioxol-5-yl)-2-(benzylthio)acetamide derivatives as potent auxin receptor agonists. frontiersin.orgnih.gov Starting from 3,4-methylenedioxyaniline, these compounds were developed using computer-aided drug discovery approaches based on the auxin receptor TIR1. frontiersin.orgnih.gov These synthetic mimics have shown remarkable effects on root growth, demonstrating how the benzodioxole scaffold serves as a crucial component in the design of molecules that replicate the function of complex natural products. frontiersin.org
Furthermore, the benzodioxole core is central to the structure of many benzylisoquinoline alkaloids. Unified synthetic strategies have been developed to access various classes of these natural products, such as aporphines and coptisines, underscoring the role of the 1,3-benzodioxole unit as a foundational building block in the total synthesis of complex natural molecules. rsc.org The modification of the natural product piperine (B192125), which contains a benzodioxole ring, has also been explored to enhance its inherent antitumor properties, leading to new, more potent synthetic derivatives. bohrium.com
Applications in Multi-Component Reactions (MCRs) for Scaffold Diversification
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, are powerful tools for generating molecular diversity. The 1,3-benzodioxole, 5-(2-furanyl)- scaffold and its precursors are well-suited for use in MCRs.
For instance, a solvent-free, three-component reaction involving 3,4-(methylenedioxy)benzylamine, an aldehyde, and mercaptoacetic acid has been used to synthesize 1,3-thiazolidin-4-one derivatives. researchgate.net This reaction proceeds through the initial formation of an imine, which then undergoes nucleophilic attack by the sulfur of the mercaptoacetic acid, followed by intramolecular cyclization to form the thiazolidinone ring. researchgate.netnih.gov This approach allows for the rapid assembly of complex heterocyclic structures containing the benzodioxole core.
Similarly, one-pot pseudo three-component reactions have been employed to generate aminopyrazole derivatives from aldehydes, hydrazine hydrate, and ethyl acetoacetate. ekb.eg The potential also exists for using isocyanide-based MCRs, which are known for their ability to create highly complex and diverse scaffolds, such as pyrrole-fused heterocycles, further expanding the synthetic utility of the title compound's core structure. beilstein-journals.org
Design Principles for Derivatives Incorporating the 1,3-Benzodioxole, 5-(2-furanyl)- Core
The design of new bioactive molecules based on the 1,3-benzodioxole, 5-(2-furanyl)- core often relies on established medicinal chemistry principles, including structure-activity relationship (SAR) studies and computational modeling.
One key design principle involves using the core as a rigid scaffold to orient various functional groups in a specific spatial arrangement to optimize interaction with a biological target. In the development of auxin receptor agonists, a lead compound, N-(benzo[d] nih.govrevistabionatura.orgdioxol-5-yl)-2-((4-chlorobenzyl)thio)acetamide, was identified through screening. frontiersin.org Subsequent design of more potent derivatives involved empirical modifications, such as altering the substitution pattern on the benzylthio moiety. frontiersin.orgnih.gov Molecular docking studies were then used to rationalize the observed activity, revealing that the most potent compounds formed stronger binding interactions within the receptor's active site. frontiersin.org
Another strategy is to modify the linker between the benzodioxole and furan rings or to append other heterocyclic systems to the core structure. For example, research into benzodioxole derivatives as cyclooxygenase (COX) inhibitors involved synthesizing and evaluating a series of compounds where the core was modified with different acyl groups. nih.gov The biological data revealed that specific substitutions led to potent and selective inhibition of COX enzymes, highlighting how subtle structural changes can significantly impact biological activity and selectivity. nih.gov The modification of piperine to create more effective antitumor agents also follows this principle, where structural changes are made to enhance efficacy while aiming for a favorable safety profile. bohrium.com
Mechanistic Investigations of Molecular Interactions of 1,3 Benzodioxole, 5 2 Furanyl Derivatives Excluding Clinical Human Data
In Vitro Enzyme Inhibition Studies and Kinetic Analysis (e.g., Cholinesterase Inhibition)
Derivatives of 1,3-benzodioxole (B145889) have been the subject of in vitro enzyme inhibition studies, with a particular focus on cholinesterases. A synthesized compound containing both benzodioxole and thiadiazole rings, specifically 5-((Benzo[d] nih.govacs.orgdioxol-5-ylmethyl)amino)-1,3,4-thiadiazole-2-thiol, demonstrated notable inhibitory activity against acetylcholinesterase (AChE). dergipark.org.tr In a comparative analysis, this compound exhibited an IC50 value of 0.114±0.005 µM against AChE, a significant finding when compared to standard drugs like donepezil (B133215) (IC50 value of 0.0201±0.0014 µM). dergipark.org.tr However, the same compound did not show significant inhibition of butyrylcholinesterase. dergipark.org.tr The therapeutic strategy of inhibiting AChE aims to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. dergipark.org.tr
Other studies have explored the inhibitory potential of benzodioxole derivatives against different enzymes. For instance, a series of benzodioxole grafted spirooxindole pyrrolidinyl derivatives were synthesized and evaluated for their anti-diabetic activity by testing their inhibitory effects on α-glucosidase and α-amylase enzymes. rsc.orgresearchgate.net One particular compound from this series, compound 6i, was identified as a potent inhibitor of both α-glucosidase and α-amylase. rsc.orgresearchgate.net
Furthermore, research into furan-containing compounds has also revealed enzyme-inhibiting properties. Furan-oxadiazole hybrids have been shown to be effective tyrosinase inhibitors, with some derivatives exhibiting greater potency than the standard, ascorbic acid. nih.gov Specifically, a 2-fluorophenylacetamide containing furan-oxadiazole, compound 5a, displayed a tyrosinase inhibition efficacy with an IC50 of 11 ± 0.25 μM. nih.gov
| Compound Class | Target Enzyme | Key Findings |
| Benzodioxole-thiadiazole derivative | Acetylcholinesterase (AChE) | IC50 of 0.114±0.005 µM. dergipark.org.tr |
| Benzodioxole grafted spirooxindole pyrrolidinyl derivatives | α-glucosidase, α-amylase | Potent inhibition by compound 6i. rsc.orgresearchgate.net |
| Furan-oxadiazole hybrids | Tyrosinase | Compound 5a showed IC50 of 11 ± 0.25 μM. nih.gov |
Molecular Docking Simulations with Biological Targets (e.g., Auxin Receptors, Enzyme Active Sites)
Molecular docking simulations have been instrumental in elucidating the binding modes of 1,3-benzodioxole derivatives with various biological targets. In the context of plant growth regulation, a series of N-(benzo[d] nih.govacs.orgdioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized as potential auxin receptor agonists. nih.govresearchgate.netfrontiersin.orgnih.gov Molecular docking analysis revealed that one of the most potent compounds, K-10, exhibited a stronger binding ability with the auxin receptor TIR1 than the natural auxin, NAA. nih.govresearchgate.netfrontiersin.org This stronger interaction is a key factor in its remarkable root growth-promoting activity. nih.govresearchgate.netfrontiersin.org
In the realm of enzyme inhibition, molecular docking has provided insights into the interactions of benzodioxole derivatives with enzyme active sites. For instance, the potent inhibition of α-glucosidase and α-amylase by the benzodioxole grafted spirooxindole pyrrolidinyl derivative, compound 6i, was further substantiated by molecular docking studies which confirmed its binding within the active sites of these enzymes. rsc.orgresearchgate.net Similarly, docking studies of furan-azetidinone hybrids with the enoyl reductase of E. coli suggested that compounds 4E and 4D are potential inhibitors that specifically bind to the enzyme's active site. ijper.org The docking analysis of a potent furan-oxadiazole based tyrosinase inhibitor, compound 5a, revealed a stable complex formed through hydrogen and hydrophobic bonds with key residues in the enzyme's active site. nih.gov
Furthermore, computational studies have been employed to investigate the binding of 1,3-benzodioxole derivatives to other targets. For example, benzofuran-1,3,4-oxadiazole and benzofuran-1,2,4-triazole compounds were evaluated for their binding potential to the HCV NS5B RNA-dependent RNA polymerase, with the triazole scaffolds showing greater binding affinities. researchgate.net Molecular docking of novel 1,3-benzodioxole derivatives with histone deacetylase-1 (HDAC1) has also been performed to identify potential inhibitors. zenodo.org
| Derivative Class | Biological Target | Key Docking Insights |
| N-(benzo[d] nih.govacs.orgdioxol-5-yl)-2-(one-benzylthio) acetamides | Auxin receptor TIR1 | Compound K-10 showed stronger binding than NAA. nih.govresearchgate.netfrontiersin.org |
| Benzodioxole grafted spirooxindole pyrrolidinyl derivative (6i) | α-glucosidase, α-amylase | Confirmed binding in the active sites. rsc.orgresearchgate.net |
| Furan-azetidinone hybrids (4E, 4D) | E. coli enoyl reductase | Potential specific inhibitors. ijper.org |
| Furan-oxadiazole derivative (5a) | Tyrosinase | Stable complex formation in the active site. nih.gov |
| Benzofuran-1,2,4-triazoles | HCV NS5B RdRp | Higher binding affinities than oxadiazole counterparts. researchgate.net |
Receptor Agonist/Antagonist Profiling in Isolated Systems (e.g., TRPM8 Receptor Modulation)
The modulation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a primary cold sensor in humans, has been an area of interest for derivatives of 1,3-benzodioxole and related structures. nih.govebi.ac.uk TRPM8 channels are implicated in various physiological processes and pathological conditions, making them a target for the development of receptor modulators. nih.govebi.ac.uk Both agonists and antagonists of the TRPM8 receptor are considered potentially useful for therapeutic interventions. nih.govebi.ac.uk
Research has led to the identification of synthetic compounds that act as TRPM8 antagonists. For example, Kissei Pharmaceutical has described 2-(phenylthiazolyl)benzamide derivatives that function as TRPM8 antagonists. nih.gov Another series of pyrazole (B372694) and 2-(phenylthiazolyl)benzamide derivatives have also been reported as TRPM8 antagonists, showing potential for conditions related to afferent nerve hyperexcitability. mdpi.com
While direct studies on 1,3-Benzodioxole, 5-(2-furanyl)- as a TRPM8 modulator are not explicitly detailed, the broader class of benzodioxoles and furan-containing compounds have been investigated for their interactions with various receptors. For instance, in studies of the adenosine (B11128) A2A receptor, the furan (B31954) ring of the inverse agonist preladenant (B1679076) is predicted to play a key role in its binding and steric hindrance of receptor activation. nih.gov
The exploration of TRPM8 modulators is an active field, with ongoing efforts to design new, selective compounds. nih.gov The understanding of the channel's structure and function continues to evolve, providing a basis for the rational design of novel modulators. nih.govebi.ac.uknih.gov
Mechanistic Studies at the Cellular Level (e.g., Impact on Signaling Pathways, Without Therapeutic Claims)
At the cellular level, derivatives of 1,3-benzodioxole and furan-containing compounds have been shown to influence various signaling pathways and cellular processes.
In the context of plant cells, the 1,3-benzodioxole derivative K-10, an auxin receptor agonist, was found to induce a transcriptional response similar to that of natural auxin. nih.govresearchgate.netfrontiersin.org Transcriptome analysis revealed that K-10 down-regulated the expression of genes that inhibit root growth, providing a molecular basis for its root-promoting effects. nih.govresearchgate.netfrontiersin.org Furthermore, K-10 was observed to significantly enhance the transcriptional activity of an auxin response reporter (DR5:GUS), confirming its auxin-like physiological functions at the cellular level. nih.govresearchgate.netfrontiersin.org
Studies on furan have demonstrated its impact on cellular viability and apoptotic pathways in cultured mouse Leydig cells. nih.gov Exposure to furan led to decreased cell viability, reduced antioxidant enzyme activity, and an increase in lipid peroxidation and reactive oxygen species. nih.gov At the gene expression level, furan increased the expression of the apoptotic gene Casp3 and Trp53, while decreasing the expression of the pro-apoptotic gene Bcl2 and antioxidant genes Sod1, Gpx1, and Cat. nih.gov These findings indicate that furan can induce oxidative damage and promote apoptosis in these cells. nih.gov
Other research has pointed to the ability of certain natural products to perturb cellular signaling pathways implicated in cancer, such as the PI3K-AKT-mTOR and Notch signaling pathways. frontiersin.org For example, curcumin, which contains a furan-like moiety, has been shown to modulate the p53 and PI3K signaling pathways. frontiersin.org
| Compound/Class | Cellular System | Key Mechanistic Findings |
| 1,3-Benzodioxole derivative (K-10) | Plant cells (Arabidopsis thaliana, Oryza sativa) | Induces auxin-like transcriptional response, down-regulates root growth-inhibiting genes, enhances auxin response reporter activity. nih.govresearchgate.netfrontiersin.org |
| Furan | Mouse Leydig cells | Decreases cell viability, induces oxidative stress, promotes apoptosis via modulation of Casp3, Trp53, and Bcl2 gene expression. nih.gov |
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of 1,3-benzodioxole, SAR analyses have provided valuable insights.
In the development of N-(benzo[d] nih.govacs.orgdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) derivatives as auxin receptor agonists, SAR studies were conducted on a series of 22 synthesized compounds (K-1 to K-22). researchgate.net These studies, based on the root growth-promoting effects in Arabidopsis thaliana and Oryza sativa, led to the identification of compound K-10 as having excellent activity, significantly exceeding that of the initial lead compound and a reference auxin. nih.govfrontiersin.org
SAR investigations of small-molecule activators of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a) have also been performed on benzodioxole analogs. acs.org These studies revealed that lipophilicity is a key driver of activity, with a general trend of increased lipophilicity correlating with enhanced SERCA2a activation. acs.org However, a lipophilic threshold was observed, beyond which further hydrophobicity was detrimental to efficacy. acs.org Interestingly, the ketone/furan moiety in the linker region of some of the studied compounds appeared to have a minimal contribution to the activity. acs.org
In the context of anticancer agents, SAR studies on naphthoquinone-furan-2-cyanoacryloyl hybrids were conducted to evaluate their antitumor activity. mdpi.com These studies, which involved synthesizing a series of derivatives, helped in identifying the most potent compounds and understanding the structural requirements for their anticancer effects. mdpi.com
Furthermore, SAR studies on peptidyl derivatives of 1,3-benzodioxole have been carried out to assess their antitumor and antimicrobial activities. researchgate.net
| Compound Class | Biological Activity | Key SAR Findings |
| N-(benzo[d] nih.govacs.orgdioxol-5-yl)-2-(one-benzylthio) acetamides | Auxin receptor agonism | Identified K-10 as the most potent derivative for root growth promotion. nih.govresearchgate.netfrontiersin.org |
| Benzodioxole analogs | SERCA2a activation | Increased lipophilicity generally enhanced activation, but a threshold was observed. acs.org |
| Naphthoquinone-furan-2-cyanoacryloyl hybrids | Antitumor activity | Guided the identification of potent anticancer compounds. mdpi.com |
Advanced Analytical Method Development for 1,3 Benzodioxole, 5 2 Furanyl and Its Analogs
Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity and Isomer Analysis
Chromatographic techniques are fundamental in the separation and analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for assessing the purity of 1,3-Benzodioxole (B145889), 5-(2-furanyl)- and for the resolution of its potential isomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation of non-volatile and thermally labile compounds. nih.gov For 1,3-Benzodioxole, 5-(2-furanyl)- and its analogs, reversed-phase HPLC (RP-HPLC) is a commonly employed method. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.
The selection of the column, mobile phase composition, and detector is critical for achieving optimal separation. For instance, a C18 or a phenyl-hexyl column can provide good separation for aromatic compounds. phenomenex.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer or acid modifier to improve peak shape and resolution. sielc.com UV detection is suitable for 1,3-Benzodioxole, 5-(2-furanyl)- due to the presence of chromophores in its structure.
Table 1: Illustrative HPLC Conditions for the Analysis of 1,3-Benzodioxole Analogs
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Temperature | 25 °C |
This table presents typical starting conditions for the HPLC analysis of benzodioxole derivatives. Method optimization would be required for the specific analysis of 1,3-Benzodioxole, 5-(2-furanyl)- and its isomers.
Gas Chromatography (GC)
GC is a powerful technique for the separation of volatile and thermally stable compounds. It is particularly useful for purity assessment and the analysis of volatile impurities. In GC, the sample is vaporized and injected into the head of a chromatographic column. Separation is achieved based on the differential partitioning of the analytes between the carrier gas (mobile phase) and a stationary phase coated on the inside of the column.
For the analysis of 1,3-Benzodioxole, 5-(2-furanyl)-, a non-polar or medium-polarity capillary column, such as one coated with a polysiloxane stationary phase (e.g., OV-101 or SE-30), would be suitable. nist.gov The choice of the temperature program is crucial for achieving good resolution of the target compound from any impurities or isomers. nist.gov Flame Ionization Detection (FID) is a common and robust detection method for organic compounds, while Mass Spectrometry (MS) can be coupled with GC (GC-MS) for definitive identification of the separated components.
Table 2: Representative GC Conditions for the Analysis of Benzodioxole Analogs
| Parameter | Condition |
|---|---|
| Column | Capillary, SE-30, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
This table provides a general set of conditions for the GC analysis of benzodioxole derivatives. Specific parameters would need to be optimized for 1,3-Benzodioxole, 5-(2-furanyl)-.
Isomer Analysis
The separation of isomers is a significant challenge in chemical analysis. Both HPLC and GC, with optimized conditions, can be employed for the separation of constitutional isomers and, in some cases, stereoisomers of 1,3-Benzodioxole, 5-(2-furanyl)- analogs. Chiral chromatography, a specialized form of HPLC or GC, may be necessary for the resolution of enantiomers, utilizing a chiral stationary phase.
Development of Novel Spectroscopic or Electrochemical Detection Methods
While standard detection methods like UV-Vis and FID are widely used, the development of novel spectroscopic and electrochemical detection methods can offer enhanced sensitivity, selectivity, and provide more structural information.
Novel Spectroscopic Detection Methods
Fluorescence Spectroscopy: Some benzodioxole derivatives exhibit native fluorescence or can be derivatized to produce fluorescent compounds. For instance, 1,3-Benzodioxole-5,6-diamine is used as a fluorescent derivatization reagent for the analysis of other compounds by HPLC. caymanchem.com The development of methods utilizing the intrinsic fluorescence of 1,3-Benzodioxole, 5-(2-furanyl)- or its derivatized forms could lead to highly sensitive and selective quantification. This would involve determining the optimal excitation and emission wavelengths.
Mass Spectrometry (MS): The coupling of chromatographic techniques with mass spectrometry (LC-MS and GC-MS) provides a powerful tool for both quantification and structural elucidation. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the confirmation of the elemental composition of the parent compound and its metabolites or degradation products. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and obtain structural information, which is invaluable for isomer differentiation.
Electrochemical Detection
Electrochemical detectors, when coupled with HPLC, can offer high sensitivity and selectivity for electroactive compounds. The 1,3-benzodioxole moiety can be susceptible to electrochemical oxidation. The development of an HPLC method with electrochemical detection (HPLC-ED) would involve investigating the voltammetric behavior of 1,3-Benzodioxole, 5-(2-furanyl)- to determine its oxidation potential. By applying a specific potential at the working electrode, only compounds that are electroactive at that potential will be detected, thus reducing interference from the sample matrix. While the local anaesthetic benzocaine (B179285) has been determined in pharmaceutical preparations by HPLC with electrochemical detection, the applicability to 1,3-Benzodioxole, 5-(2-furanyl)- would require specific investigation. unirioja.es
The development of these advanced analytical methods is essential for a thorough understanding of the chemical and physical properties of 1,3-Benzodioxole, 5-(2-furanyl)- and its analogs, ensuring their quality and facilitating further research.
Future Research Directions and Perspectives for the 1,3 Benzodioxole, 5 2 Furanyl System
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of 1,3-Benzodioxole (B145889), 5-(2-furanyl)- is not widely documented, presenting an opportunity for the development of novel and efficient synthetic strategies. Current approaches to analogous biaryl compounds heavily rely on transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions: The most direct routes would involve the Suzuki-Miyaura or Stille cross-coupling reactions. libretexts.orgresearchgate.net
Suzuki-Miyaura Coupling : This reaction would couple a halogenated 1,3-benzodioxole with a furanboron derivative. A feasible pathway involves the reaction of 5-bromo-1,3-benzodioxole with furan-2-boronic acid or, more effectively, potassium furan-2-yltrifluoroborate. nih.gov The latter is often more stable and less prone to protodeboronation, a common issue with furanboronic acids. nih.gov
Stille Coupling : An alternative involves the coupling of an organotin reagent, such as 2-(tributylstannyl)furan, with 5-iodo- or 5-bromo-1,3-benzodioxole. researchgate.net While effective, Stille reactions necessitate the use of toxic organotin compounds, prompting the development of protocols that are catalytic in tin. msu.edu
A comparison of potential starting materials for these established coupling methods is presented below.
| Coupling Reaction | Benzodioxole Reagent | Furan (B31954) Reagent | Key Considerations |
| Suzuki-Miyaura | 5-Bromo-1,3-benzodioxole | Furan-2-boronic acid | Prone to protodeboronation of the boronic acid. |
| Suzuki-Miyaura | 5-Bromo-1,3-benzodioxole | Potassium furan-2-yltrifluoroborate | Generally higher yields and stability of the boron reagent. nih.gov |
| Stille | 5-Iodo-1,3-benzodioxole | 2-(Tributylstannyl)furan | High yields but involves toxic tin reagents. researchgate.netresearchgate.net |
Sustainable and Green Methodologies: Future research should prioritize the development of sustainable synthetic routes. This includes:
Direct C-H Arylation : An emerging green strategy is the direct C-H arylation of furan with a halogenated benzodioxole. This approach avoids the pre-functionalization step of creating an organometallic furan reagent, thus reducing waste and improving atom economy. rsc.org
Enzymatic and Bio-catalysis : Leveraging enzymes for the synthesis of furan-based polyesters has been demonstrated, suggesting a potential for biocatalytic routes to furan derivatives. nih.gov Exploring enzymes that can catalyze the formation of the aryl-aryl bond would be a significant advancement.
Use of Renewable Feedstocks : The furan moiety can be derived from biomass, such as from furfural (B47365) obtained from C5 sugars. csic.esnih.govfrontiersin.org Integrating these bio-derived furans into the synthesis of 1,3-Benzodioxole, 5-(2-furanyl)- would greatly enhance the sustainability of the process.
Advanced Computational Design of New Analogs with Tailored Properties
Computational chemistry provides powerful tools to predict the properties of novel molecules, guiding synthetic efforts toward analogs with enhanced activity and reduced toxicity. For the 1,3-benzodioxole, 5-(2-furanyl)- system, computational methods can be applied to design new analogs for various applications, particularly in medicinal chemistry.
In Silico Studies for Drug Discovery: Recent studies on hybrids of benzo[d] nih.govnih.govdioxole and 5-bromofuran tethered to a 1,2,4-triazole (B32235) nucleus have demonstrated the power of computational analysis. researchgate.net These studies employed:
Molecular Docking : To predict the binding orientation and affinity of the compounds within the active site of a biological target, such as a cancer-related protein. researchgate.net
Molecular Dynamics (MD) Simulations : To evaluate the stability of the ligand-protein complex over time, providing insights into the dynamic nature of the molecular interactions. researchgate.netyoutube.com
Density Functional Theory (DFT) Analysis : To determine the electronic properties of the molecules, such as the HOMO-LUMO energy gap, which relates to chemical reactivity, and the molecular electrostatic potential (MEP), which identifies sites for electrophilic and nucleophilic attack. researchgate.net
A recent study designed and synthesized six such hybrids, with compound 12b showing excellent anti-breast cancer activity (IC50 = 3.54 µg/mL). DFT analysis revealed that its high reactivity was correlated with a relatively low HOMO-LUMO energy gap. researchgate.net
| Computational Method | Application for Analog Design | Example Finding for Benzodioxole-Furan Hybrid |
| Molecular Docking | Predict binding mode and affinity to target proteins. | Compound 12b showed the highest glide score of -8.229 kcal/mol. researchgate.net |
| MD Simulations | Assess the stability of the ligand-protein complex. | Confirmed the stability of the docked poses of active compounds. researchgate.net |
| DFT Analysis | Calculate electronic properties (reactivity, stability). | Active compounds generally possess a lower HOMO-LUMO energy gap, indicating higher reactivity. researchgate.net |
| Toxicity Prediction | Predict metabolic activation of the furan ring. nih.gov | A model for furan epoxidation can flag analogs with higher toxicity risk. nih.gov |
By modifying the substitution pattern on either the benzodioxole or furan ring, computational models can screen virtual libraries of analogs to identify candidates with optimized binding affinity, improved electronic properties, and a lower probability of metabolic bioactivation, a known risk for furan-containing compounds. nih.gov
Deeper Mechanistic Insights into Molecular Interactions with Biological Macromolecules
The 1,3-benzodioxole moiety is a recognized pharmacophore present in many bioactive compounds. wikipedia.orgchemicalbook.com Understanding how the addition of a 5-(2-furanyl)- substituent modulates these interactions is a key area for future research.
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are needed to elucidate the contribution of each part of the molecule to its biological activity. Research on other 1,3-benzodioxole derivatives has shown that substituents dramatically influence function. For example, in a series of benzodioxole derivatives designed as cyclooxygenase (COX) inhibitors, ortho-halogenated compounds were more potent than meta-substituted ones. nih.gov Similarly, for AMPA receptor modulators, methoxy (B1213986) groups and the benzodioxole ring itself were found to be crucial for allosteric binding. acs.org
Future studies on 1,3-Benzodioxole, 5-(2-furanyl)- should involve synthesizing analogs with systematic variations, as outlined in the table below, and evaluating their effects on a specific biological target.
| Structural Modification | Rationale | Potential Impact |
| Substitution on the furan ring | Modulate electronics and sterics. | Alter binding affinity and specificity. |
| Substitution on the benzodioxole ring | Influence planarity and electronic distribution. | Affect target interaction and metabolic stability. |
| Altering the linkage | Change the relative orientation of the two rings. | Optimize fit within a binding pocket. |
| Replacing furan with other heterocycles | Probe the importance of the furan oxygen and aromaticity. | Determine if furan is a critical pharmacophoric element. |
Target Identification and Mechanistic Elucidation: While SAR provides correlational data, deeper mechanistic studies are required to understand causation. Techniques like transcriptome analysis can reveal how these compounds affect gene expression, as demonstrated for benzodioxole-based auxin agonists which were found to down-regulate root growth-inhibiting genes. frontiersin.orgnih.gov Identifying the specific protein targets through methods like thermal shift assays or affinity chromatography-mass spectrometry will be crucial to fully understand the molecular basis of the compound's activity.
Applications in Materials Science and Polymer Chemistry
The rigid, aromatic structure of 1,3-Benzodioxole, 5-(2-furanyl)- makes it an attractive candidate as a monomer or building block for novel polymers and functional materials. The furan component, in particular, is a cornerstone of bio-based polymer chemistry. acs.orgboku.ac.at
Furan-Based Polymers: Furan-based polymers are being explored for a wide range of applications:
Organic Electronics : Polymers incorporating furan have been developed for use in organic solar cells, where the furan unit contributes to desirable electronic properties and processability. rsc.org
Sustainable Plastics : Furan-based copolyesters, synthesized from renewable resources via enzymatic polymerization, are being investigated as green alternatives to petroleum-based plastics. nih.gov
High-Performance Thermosets : Furan-derived amines can be used to create bio-based polybenzoxazines, which are high-performance thermosetting resins with excellent thermal stability and adhesion properties. acs.org
The 1,3-Benzodioxole, 5-(2-furanyl)- system could be functionalized (e.g., with hydroxyl, carboxyl, or amine groups) to serve as a monomer. The incorporation of the benzodioxole moiety could impart unique properties to the resulting polymer, such as increased thermal stability, altered solubility, or specific optical properties. The potential to create conjugated polymers by linking these units could lead to new materials for organic light-emitting diodes (OLEDs) or sensors. rsc.org
| Polymer Type | Role of 1,3-Benzodioxole, 5-(2-furanyl)- | Potential Application |
| Polyesters/Polyamides | As a diol or diacid monomer (after functionalization). | Bio-based packaging, textiles. nih.govboku.ac.at |
| Polybenzoxazines | As a precursor to a furan-based amine or phenol. | High-performance adhesives, composites. acs.org |
| Conjugated Polymers | As a repeating unit in the polymer backbone. | Organic solar cells, OLEDs, sensors. rsc.orgrsc.org |
Role in Advanced Catalysis and Ligand Design
The heteroatoms (oxygen) and the specific geometry of the 1,3-benzodioxole and furan rings make the 1,3-Benzodioxole, 5-(2-furanyl)- scaffold a promising candidate for ligand design in transition-metal catalysis.
Ligand Design Principles: The oxygen atoms in the dioxole and furan rings can act as Lewis basic sites to coordinate with a metal center. The relative orientation of these rings creates a specific bite angle and steric environment, which are critical factors in determining the selectivity and activity of a catalyst.
Potential Catalytic Applications: By acting as a ligand for metals like palladium, rhodium, or copper, this scaffold could be used to develop novel catalysts for a variety of organic transformations. The design of bifunctional ligands, where one part of the molecule binds the metal and another part interacts with the substrate, is a powerful strategy. For instance, hydroxyterphenylphosphine ligands have been successfully used in palladium-catalyzed benzo[b]furan synthesis from unreactive 2-chlorophenols. nih.govorganic-chemistry.org
Future research could explore the synthesis of phosphine- or amine-functionalized derivatives of 1,3-Benzodioxole, 5-(2-furanyl)- to create multidentate ligands. These new ligands could then be screened for efficacy in challenging cross-coupling reactions, asymmetric catalysis, or polymerization catalysis. The unique electronic properties conferred by the furan and benzodioxole rings could lead to catalysts with novel reactivity or selectivity compared to existing systems.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3-Benzodioxole, 5-(2-furanyl)-, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of benzodioxole derivatives typically involves cyclization or coupling reactions. For furan-substituted analogs, a plausible route could involve the condensation of 2-furan carboxylic acid derivatives with catechol derivatives under acidic or basic conditions. Reaction optimization should focus on catalysts (e.g., Lewis acids), temperature (80–120°C), and solvent polarity, as demonstrated in analogous syntheses of 1,3-benzodioxole compounds . Yield discrepancies may arise from competing side reactions (e.g., over-oxidation of the furan ring), requiring careful monitoring via TLC or HPLC.
Q. How can structural characterization of 1,3-Benzodioxole, 5-(2-furanyl)- be performed using spectroscopic techniques?
- Methodological Answer :
- IR Spectroscopy : Identify characteristic absorption bands for the benzodioxole ring (C-O-C stretching at 940–980 cm⁻¹) and furan ring (C=C stretching at 1500–1600 cm⁻¹). Compare with NIST reference spectra for related compounds like 5-(1-propenyl)-1,3-benzodioxole .
- NMR : Use ¹H-NMR to resolve signals for the furan protons (δ 6.2–7.5 ppm) and benzodioxole methylenedioxy group (δ 5.9–6.1 ppm). ¹³C-NMR can confirm the carbonyl environment in substituted derivatives.
- Mass Spectrometry : Electron ionization (EI-MS) should show a molecular ion peak at m/z corresponding to the molecular formula (C₁₁H₈O₃: m/z 188.14). Fragmentation patterns (e.g., loss of CO or furan moieties) help validate the structure .
Q. What are the key physicochemical properties of 1,3-Benzodioxole, 5-(2-furanyl)-, and how are they measured experimentally?
- Methodological Answer : Critical properties include:
- Boiling Point : Use reduced-pressure distillation (e.g., 354.7 K at 0.005 bar for 5-(1-propenyl) analogs) with calibration against NIST data .
- Solubility : Perform gravimetric analysis in polar (e.g., DMSO) and non-polar (e.g., hexane) solvents.
- Thermal Stability : Differential scanning calorimetry (DSC) can detect decomposition temperatures, while TGA quantifies mass loss under heating .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 1,3-Benzodioxole, 5-(2-furanyl)- in electrophilic substitution reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density distributions and Fukui indices to identify reactive sites. For example, the furan ring’s α-position may exhibit higher nucleophilicity compared to the benzodioxole moiety. Validate predictions with experimental results from nitration or halogenation reactions, comparing regioselectivity with computed transition states .
Q. What advanced spectroscopic techniques resolve contradictions in reported spectral data for benzodioxole derivatives?
- Methodological Answer : Discrepancies in IR or NMR data may arise from solvent effects or impurities. Solutions include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures.
- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular formulas with <5 ppm error.
- Solid-State NMR : Address polymorphism issues, as seen in crystallographic studies of 2-(1,3-benzodioxol-5-yl)-1H-benzimidazole .
Q. How does the furan substituent influence the electrochemical behavior of 1,3-Benzodioxole, 5-(2-furanyl)- compared to alkyl-substituted analogs?
- Methodological Answer : Perform cyclic voltammetry (CV) in acetonitrile with a Ag/AgCl reference electrode. The furan group’s electron-rich nature may lower oxidation potentials relative to propenyl-substituted derivatives (e.g., 5-(1-propenyl)-1,3-benzodioxole, ΔvapH = 59.4 kJ/mol ). Compare redox peaks with DFT-calculated HOMO/LUMO energies to correlate electronic structure with reactivity.
Q. What strategies mitigate side reactions during the functionalization of 1,3-Benzodioxole, 5-(2-furanyl)-?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., methylenedioxy oxygen) using silyl ethers or acetals.
- Catalytic Selectivity : Use transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions to direct functionalization to the furan ring .
- In Situ Monitoring : Employ ReactIR or UV-Vis spectroscopy to track intermediate formation and adjust reaction parameters dynamically.
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the biological activity of benzodioxole derivatives?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., bacterial strains, solvent concentrations). Standardize protocols by:
- Dose-Response Curves : Test across multiple concentrations (e.g., 0.1–100 µM) in antibacterial assays, as done for 5-(benzo[d][1,3]dioxol-5-yl)dihydropyrazoles .
- Control Experiments : Include reference compounds (e.g., ampicillin) and solvent-only controls.
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or systematic errors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
